REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[C:3]=1[F:9].[CH3:10][S:11]([O-])(=[O:13])=[O:12].[Na+]>CN(C)C(=O)C.[Cu](I)I>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:11]([CH3:10])(=[O:13])=[O:12])[C:3]=1[F:9] |f:1.2|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=CC=C1)I)F
|
Name
|
sodium methanesulfonate
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4.03 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The reaction solution was filtered
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Type
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ADDITION
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Details
|
chloroform was added to the filtrate
|
Type
|
WASH
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Details
|
the mixture was washed with a saturated aqueous solution of sodium hydrogen carbonate
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (hexane:ethyl acetate=2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)S(=O)(=O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 987 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |